

Application Note: Solvent Extraction with Lipophilic Diamine Ligands

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Compound of Interest

Compound Name: 1,3-Propanediamine, N,N'-dihexyl-

CAS No.: 23178-21-4

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Executive Summary

Lipophilic diamine ligands (LDLs) represent a versatile class of extractants bridging the gap between simple amine ion-exchangers and macrocyclic chelators. Unlike monoamines (e.g., Alamine 336), LDLs possess two nitrogen donor atoms capable of forming stable 5- or 6-membered chelate rings with metal ions or acting as doubly charged anion exchangers.[1]

This guide provides a comprehensive protocol for using N,N'-di(2-ethylhexyl)-1,2-diaminoethane (DEH-EDA) and similar derivatives for the extraction of Palladium (Pd) and Copper (Cu). These methods are critical for API (Active Pharmaceutical Ingredient) purification and strategic metal recycling.[1]

Scientific Foundation & Mechanism

The "Chelation vs. Ion Pair" Duality

The extraction mechanism of lipophilic diamines is pH-dependent. Understanding this duality is critical for experimental design.

- Low Acid / Neutral pH (Chelation Mechanism): The neutral diamine acts as a bidentate ligand, displacing water or weak ligands from the metal coordination sphere. This is driven by the Chelate Effect.[1]

Best for: Base metals (Cu, Ni, Zn) from sulfate/chloride media.[1]

- High Acid pH (Anion Exchange Mechanism): In strong acid, the diamine protonates (). It then extracts anionic metal complexes (e.g., chlorometallates like) via ion-pair formation.[1][2]

Best for: Platinum Group Metals (Pd, Pt) and Gold (Au) from HCl matrices.[1]

Ligand Selection Guide

Ligand Class	Structure Example	Target Metals	Key Property
Secondary 1,2-Diamines	N,N'-di(2-ethylhexyl)ethane-1,2-diamine	Cu(II), Ni(II), Pd(II)	Fast kinetics; moderate steric hindrance.[1]
Tertiary 1,2-Diamines	N,N,N',N'-tetraoctylethane-1,2-diamine	Pt(IV), Pd(II), Ir(IV)	High oxidation resistance; prevents N-coordination (forces ion-pair).[1]
Switchable Diamines	N,N,N',N'-tetraethyl-1,3-propanediamine	Lipids, Organics	Switchable Hydrophilicity Solvent (SHS) behavior.[1]

Experimental Protocols

Protocol A: Preparation of the Organic Phase (Solvent Formulation)

Objective: Create a stable, lipophilic extraction solvent that prevents third-phase formation.[1]

Reagents:

- Extractant: N,N'-di(2-ethylhexyl)-1,2-diaminoethane (DEH-EDA) [Custom synthesis or commercial specialty].[1]
- Diluent: Exxsol D80 (aliphatic) or Toluene (aromatic).[1] Note: Aromatic diluents generally solvate the metal-amine complex better.
- Modifier: 1-Octanol or Tributyl phosphate (TBP).[1][3]

Procedure:

- Calculation: Determine the required concentration (typically 0.05 M – 0.5 M depending on metal feed concentration).[1]
 - Rule of Thumb: Maintain a Ligand:Metal molar ratio of > 2:1 for quantitative extraction.[1]
- Dissolution: Weigh the diamine into a volumetric flask.
- Modifier Addition: Add 5% v/v 1-Octanol.
 - Expert Insight: Diamine complexes can be polar.[1][4] Without a modifier, they may separate into a heavy "third phase" between the oil and water, ruining the separation. Octanol increases the polarity of the organic phase to prevent this.
- Dilution: Fill to volume with the chosen diluent (e.g., Dodecane).[1]
- Pre-equilibration (Optional but Recommended): Contact the organic phase with an equal volume of the barren aqueous acid (e.g., 0.1 M HCl) to protonate the amine if operating in Anion Exchange mode.

Protocol B: Batch Extraction of Palladium (Pd) from Acidic Solution

Context: Removing residual Pd catalyst from an acidic reaction mixture or recovering Pd from waste.[1]

Parameters:

- Aqueous Feed: 100 ppm Pd(II) in 1.0 M HCl.

- Organic Phase: 0.1 M DEH-EDA in Dodecane + 5% Octanol.
- A:O Ratio: 1:1.[1][5]

Step-by-Step:

- Contacting: In a separation funnel or chemically resistant vial, combine 10 mL of Aqueous Feed and 10 mL of Organic Phase.
- Agitation: Shake vigorously for 10 minutes at room temperature (25°C).
 - Note: Diamine kinetics are generally fast (< 5 mins), but 10 mins ensures equilibrium.[1]
- Phase Separation: Allow phases to settle (approx. 2-5 mins).
 - Visual Check: The organic phase should turn yellow/orange (characteristic of Pd-amine species). The aqueous phase should become colorless.[1]
- Separation: Drain the lower aqueous phase (Raffinate) for analysis.[1] Collect the upper organic phase (Loaded Solvent).
- Analytical Verification: Measure Pd concentration in the Raffinate using ICP-OES or UV-Vis (Pd-SnCl₂ method).

Protocol C: Stripping and Recovery

Objective: Release the metal from the organic phase to regenerate the ligand.

Mechanism: High pH reverses the protonation (anion exchange) or competes with the ligand (chelation).

Procedure (for Pd recovery):

- Stripping Agent: Prepare a solution of 0.5 M Thiourea in 1.0 M HCl (Acidic Thiourea).
 - Why? Pd-amine bonds are extremely strong.[1] Simple pH adjustment often fails to strip Pd.[1] Thiourea acts as a stronger ligand, displacing the diamine.[1]

- Contacting: Mix Loaded Organic Phase with Stripping Agent at an A:O ratio of 1:1 or 1:2 (concentrating the metal).[1]
- Agitation: Shake for 15–20 minutes.
- Result: Pd transfers to the aqueous thiourea phase.[1] The organic phase is regenerated (protonated form) and can be recycled.

Data Presentation & Analysis

Performance Metrics

When evaluating diamine ligands, structure your data as follows:

Parameter	Definition	Target Value (High Efficiency)
Distribution Ratio (D)		(for single stage)
Separation Factor ()		(for easy separation)
Loading Capacity	Max g Metal / L Solvent	g/L

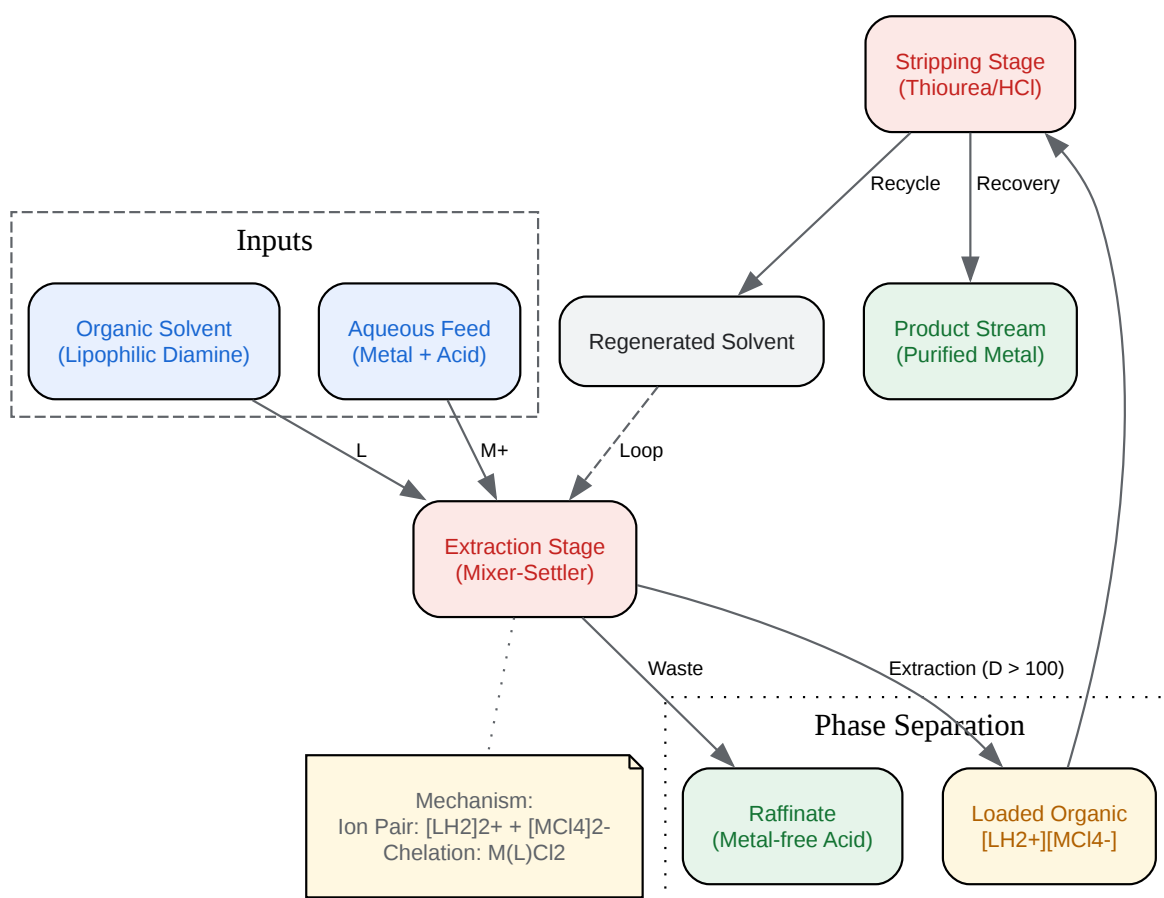
Troubleshooting Guide

Observation	Root Cause	Corrective Action
Third Phase Formation	Metal-complex solubility limit exceeded in diluent.[1]	Increase Modifier (Octanol) to 10-15% or switch to aromatic diluent.
Slow Phase Separation	Emulsion formation due to surfactant nature of protonated diamines.[1]	Keep pH < 10 (avoid free base surfactant range) or centrifuge. [1]
Poor Stripping	Metal-Diamine binding constant () is too high.[1]	Use complexing stripping agents (Thiourea, EDTA, Ammonia) instead of simple acid/base.[1]

Visualization of Workflows

Diagram 1: Extraction Mechanism & Process Flow

This diagram illustrates the dual-mechanism capability and the extraction cycle.



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Caption: Workflow for PGM recovery using lipophilic diamines, highlighting the closed-loop solvent recycling path.

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